molecular formula C9H14N2O B7816129 2-(1-Pyridin-2-yl-ethylamino)-ethanol

2-(1-Pyridin-2-yl-ethylamino)-ethanol

Cat. No.: B7816129
M. Wt: 166.22 g/mol
InChI Key: MFOSOMGHCOWFFB-UHFFFAOYSA-N
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Description

2-(1-Pyridin-2-yl-ethylamino)-ethanol is an organic compound that features a pyridine ring attached to an ethylamino group, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Pyridin-2-yl-ethylamino)-ethanol typically involves the reaction of 2-pyridinecarboxaldehyde with ethylamine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Pyridin-2-yl-ethylamino)-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Pyridin-2-yl-ethylamino)-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Pyridin-2-yl-ethylamino)-ethanol involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, influencing catalytic activity. The amino and ethanol groups can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Pyridin-2-yl-ethylamino)-ethanol is unique due to its combination of a pyridine ring, ethylamino group, and ethanol moiety. This structure allows it to participate in a wide range of chemical reactions and form stable complexes with metals, making it valuable in both research and industrial applications .

Properties

IUPAC Name

2-(1-pyridin-2-ylethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8(10-6-7-12)9-4-2-3-5-11-9/h2-5,8,10,12H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOSOMGHCOWFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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